Isoneorautenol
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Overview
Description
Isoneorautenol is a naturally occurring compound classified under the pterocarpan family of isoflavonoids. It is primarily found in the tropical legume Calopogonium mucunoides and is known for its significant antifungal properties . Pterocarpans, including this compound, are phytoalexins produced by plants in response to stress factors such as fungal or bacterial invasion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoneorautenol can be synthesized through various organic synthesis methods. One common approach involves the use of chromatographic and spectroscopic techniques to isolate and identify the compound from natural sources . The synthesis typically involves the formation of a tetracyclic system of benzofuran-benzopyran rings, which are characteristic of pterocarpans .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in specific plant species. large-scale extraction from plants like Calopogonium mucunoides can be achieved through solvent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Isoneorautenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the aromatic rings .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Isoneorautenol has a wide range of scientific research applications:
Mechanism of Action
Isoneorautenol exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death . The molecular targets include enzymes involved in cell wall synthesis and membrane stability, which are crucial for fungal survival .
Comparison with Similar Compounds
Isoneorautenol is unique among pterocarpans due to its specific structural features and biological activities. Similar compounds include:
Neorautenol: Another pterocarpan with antifungal properties.
Erybraedin A: Known for its antimicrobial activity.
Shinpterocarpin: Exhibits moderate antifungal activity.
Compared to these compounds, this compound stands out due to its higher potency and broader spectrum of antifungal activity .
Properties
CAS No. |
98755-24-9 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |
InChI Key |
WTKJOOHYNMPGLE-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
Synonyms |
(-)-Isoneorautenol; (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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